molecular formula C27H24N4O3S B12154461 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-5-one

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-5-one

Cat. No.: B12154461
M. Wt: 484.6 g/mol
InChI Key: AGVWOUOUCBBZOO-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridino[2,3-d]pyrimidin-5-one structure, followed by the introduction of the sulfonyl and imino groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate the function of specific enzymes or pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)sulfonyl]-1-(2-hydroxyethyl)-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

7-benzyl-5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C27H24N4O3S/c1-17-11-12-21(14-19(17)3)35(33,34)23-15-22-26(29-25-18(2)8-7-13-30(25)27(22)32)31(24(23)28)16-20-9-5-4-6-10-20/h4-15,28H,16H2,1-3H3

InChI Key

AGVWOUOUCBBZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CC=CC=C5)C

Origin of Product

United States

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